2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040665-64-2
VCID: VC11933390
InChI: InChI=1S/C19H17ClN2O4S/c1-24-14-6-7-16(25-2)15(9-14)22-18(23)11-27-19-21-10-17(26-19)12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3,(H,22,23)
SMILES: COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl
Molecular Formula: C19H17ClN2O4S
Molecular Weight: 404.9 g/mol

2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

CAS No.: 1040665-64-2

Cat. No.: VC11933390

Molecular Formula: C19H17ClN2O4S

Molecular Weight: 404.9 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide - 1040665-64-2

Specification

CAS No. 1040665-64-2
Molecular Formula C19H17ClN2O4S
Molecular Weight 404.9 g/mol
IUPAC Name 2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C19H17ClN2O4S/c1-24-14-6-7-16(25-2)15(9-14)22-18(23)11-27-19-21-10-17(26-19)12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3,(H,22,23)
Standard InChI Key OTCNFTCWCPNDLN-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl

Introduction

The compound 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic molecule that belongs to the class of acetamides. It features a unique structural framework combining an oxazole ring, a chlorophenyl substituent, and a dimethoxyphenyl group. This compound has been explored for its potential applications in medicinal chemistry due to its promising biological activities and structural versatility.

Structural Features

PropertyDetails
Molecular FormulaC17H15ClN2O4S
Molecular Weight378.83 g/mol
Key Functional Groups- Oxazole ring
- Chlorophenyl group
- Dimethoxyphenyl group
- Acetamide moiety
IUPAC Name2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

The compound's structure integrates aromatic and heterocyclic systems, which are often associated with enhanced pharmacological properties. The presence of electron-donating methoxy groups and a sulfur atom further contributes to its reactivity and potential bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxazole Ring: The oxazole moiety is synthesized through cyclization reactions involving amides or nitriles with appropriate reagents.

  • Introduction of the Chlorophenyl Group: A chlorinated aromatic ring is incorporated via electrophilic substitution or coupling reactions.

  • Thioether Formation: The sulfanyl linkage is created using thiol derivatives and coupling agents.

  • Final Acetamide Functionalization: The acetamide group is introduced through amidation reactions with 2,5-dimethoxyaniline.

These steps are carefully optimized to ensure high yields and purity.

Analytical Characterization

The characterization of this compound can be achieved using standard analytical techniques:

TechniquePurpose
NMR (1H and 13C)Identifies chemical shifts for protons and carbons in the structure.
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Detects functional groups like amides, sulfanyl bonds, and methoxy groups.
X-ray CrystallographyDetermines the three-dimensional molecular structure.

Potential Applications

  • Drug Development:

    • The combination of oxazole and acetamide scaffolds makes it a candidate for anti-inflammatory drug design.

    • The chlorophenyl group enhances its potential as an anticancer agent due to known interactions with DNA-binding sites.

  • Material Science:

    • Sulfanyl-containing compounds are explored for their use in polymer chemistry due to their unique electronic properties.

  • Biological Probes:

    • The dimethoxyphenyl group can act as a fluorescent marker for imaging applications.

Research Gaps and Future Directions

Despite its promising structure, detailed studies on the pharmacokinetics, toxicity, and specific biological targets of this compound are lacking. Future research should focus on:

  • Conducting comprehensive in vitro assays to evaluate its activity against enzymes like COX-2 or cancer cell lines.

  • Performing molecular docking studies to predict binding affinities with biological targets.

  • Investigating its metabolic stability and bioavailability through animal models.

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